molecular formula C8H14BrCl2N3 B13450122 N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride

N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride

Cat. No.: B13450122
M. Wt: 303.02 g/mol
InChI Key: NGKMVXBFKVRPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C8H14BrCl2N3

Molecular Weight

303.02 g/mol

IUPAC Name

N'-(6-bromopyridin-2-yl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H12BrN3.2ClH/c9-7-3-1-4-8(12-7)11-6-2-5-10;;/h1,3-4H,2,5-6,10H2,(H,11,12);2*1H

InChI Key

NGKMVXBFKVRPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of 6-bromopyridin-2-ylamine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

Chemistry: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of biologically active compounds .

Medicine: It may be used in the development of new therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is unique due to the presence of both the bromopyridine and propane-1,3-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a brominated pyridine ring and a propane-1,3-diamine backbone. This structure is crucial for its interaction with biological targets.

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C9H12BrCl2N3
  • Molecular Weight: 296.03 g/mol

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to altered gene expression and has implications for various diseases, including cancer.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
HDAC InhibitionSuppresses tumor growth in cancer cells
Neprilysin ModulationAffects peptide metabolism in neurodegeneration
CytotoxicityInduces apoptosis in specific cancer cell lines

1. Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines through HDAC inhibition. The compound was shown to induce apoptosis and cell cycle arrest in these cells, suggesting its potential as an anti-cancer agent.

2. Neprilysin Activity

Neprilysin is a key enzyme involved in the degradation of amyloid-beta peptides associated with Alzheimer's disease. Research indicates that this compound modulates neprilysin activity, enhancing its ability to degrade amyloid-beta. This modulation could provide therapeutic benefits in neurodegenerative conditions.

3. Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways leading to apoptosis.

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